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molecular formula C8H8N2O B1418427 1-Methyl-1H-indazol-5-ol CAS No. 756839-14-2

1-Methyl-1H-indazol-5-ol

Cat. No. B1418427
M. Wt: 148.16 g/mol
InChI Key: NNIUCKWMURTFEZ-UHFFFAOYSA-N
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Patent
US08017641B2

Procedure details

To a solution of (2t) (0.99 g, 6.1 mmol) in toluene (30 mL) was added AlCl3 (2.44 g, 18.3 mmol) at room temperature, upon which a purple colored mixture formed. After refluxing for 20 minutes, an olive colored mixture formed. The mixture was refluxed for 2 hours, allowed to cool to room temperature and poured into an ice-water bath. The insoluble solids were collected by filtration (398 mg). The filtrate was extracted with DCM, filtered through IPS paper, evaporated in vacuo and purified on the Biotage eluting with (1:9) then (3:7) Et2O/DCM and finally (1:1) DCM/Et2O. The product fractions were evaporated in vacuo affording compound (3t) as a brown foam (122 mg). Total combined yield, 520 mg (58%). 1H NMR (400 MHz, CDCl3) δ 7.38 (d, J=7.8 Hz, 1H), 7.17 (dd, J=7.8, 1.6 Hz, 1H), 7.13 (d, J=1.6 Hz, 1H), 5.19-5.18 (m, 1H), 4.51-4.44 (m, 1H), 4.43-4.36 (m, 1H), 2.53-2.45 (m, 1H), 2.36-2.30 (m, 1H); MS (ESI+) m/z 149 (M+H) detected.
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[N:7]=[CH:6]2.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[CH3:12][N:8]1[C:9]2[C:5](=[CH:4][C:3]([OH:2])=[CH:11][CH:10]=2)[CH:6]=[N:7]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
COC=1C=C2C=NN(C2=CC1)C
Name
Quantity
2.44 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
upon which a purple colored mixture formed
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
an olive colored mixture formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured into an ice-water bath
FILTRATION
Type
FILTRATION
Details
The insoluble solids were collected by filtration (398 mg)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with DCM
FILTRATION
Type
FILTRATION
Details
filtered through IPS paper
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on the Biotage
WASH
Type
WASH
Details
eluting with (1:9)
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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